molecular formula C19H22N4O B6450108 2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549034-79-7

2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6450108
CAS RN: 2549034-79-7
M. Wt: 322.4 g/mol
InChI Key: WWMBITAFFZZTQW-UHFFFAOYSA-N
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Description

Imidazoles are a category of azole antifungals that encompass compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole . In this study, two newly synthesized imidazo [1,2-a]pyridine derivative (Probe I and Probe II) molecules were investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .


Chemical Reactions Analysis

The Probe II molecule showed excellent antifungal activity against fungal pathogens, including several multidrug-resistant Candida spp . It inhibits the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model .

Safety and Hazards

The ADMET analysis suggests that Probe II could be moderately toxic to humans, though in-vitro toxicity studies will help to understand the real-time toxic level .

Future Directions

The novel compound Probe II, which was synthesized during the study, shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp .

properties

IUPAC Name

2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-19(2,3)16-13-23-17(21-16)10-9-15(22-23)18(24)20-12-11-14-7-5-4-6-8-14/h4-10,13H,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBITAFFZZTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide

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